

Introduction: The Cinnoline Scaffold and the Versatility of the 3-Formyl Group

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Compound of Interest

Compound Name: **Cinnoline-3-carbaldehyde**

Cat. No.: **B1356709**

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The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.^{[1][2]} Derivatives of cinnoline have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.^{[3][4]} This biological significance has driven considerable interest in the development of synthetic routes to novel cinnoline-based molecules.^{[5][6]}

At the heart of this synthetic exploration lies **cinnoline-3-carbaldehyde**. This molecule serves as a pivotal intermediate, where the aldehyde functional group at the C-3 position acts as a potent electrophilic site, readily undergoing reactions with a wide array of nucleophiles. This reactivity allows for the elaboration of the cinnoline core, enabling the construction of complex molecular architectures and the systematic exploration of structure-activity relationships. The chemistry of **cinnoline-3-carbaldehyde** is analogous to that of other well-studied heterocyclic aldehydes, such as quinoline-3-carbaldehyde, which are recognized as versatile precursors for diverse synthetic transformations.^{[7][8]}

This guide provides a detailed examination of key nucleophilic reactions involving **cinnoline-3-carbaldehyde**, offering field-proven insights and step-by-step protocols for researchers in organic synthesis and drug discovery.

Wittig Reaction: Olefination for C-C Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[9] This transformation is highly valuable for converting the aldehyde group of **cinnoline-3-carbaldehyde** into a vinyl linkage, a functional group that can serve as a handle for further modifications or as a key pharmacophoric element. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide employed.[9][10]

Causality and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate known as a betaine. This intermediate rapidly collapses to form a four-membered oxaphosphetane ring.[10] The driving force for the reaction is the subsequent decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide.[9] The use of non-stabilized ylides (e.g., derived from alkyl halides) typically favors the formation of (Z)-alkenes, while stabilized ylides (bearing electron-withdrawing groups) generally yield (E)-alkenes.[9]

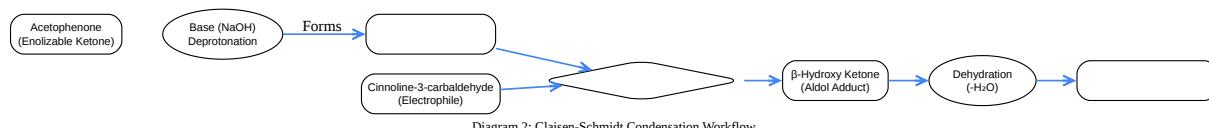


Diagram 2: Claisen-Schmidt Condensation Workflow

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